Tetra-tert-butyltetrahedrane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

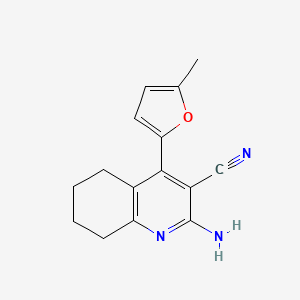

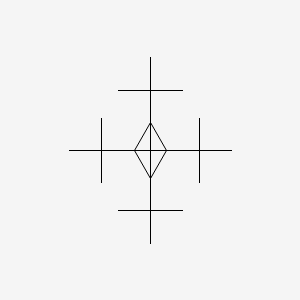

Tetra-tert-butyltetrahedrane is a polycyclic alkane that is tetrahedrane in which each of the hydrogens is substituted by a tert-butyl group. It derives from a hydride of a tetrahedrane.

Applications De Recherche Scientifique

Unique Properties and Synthesis

Tetra-tert-butyltetrahedrane is noted for its unusual properties as the only tetrahedrane unequivocally identified and as the most highly strained saturated hydrocarbon. Research has focused on its synthesis and the study of its unique structural characteristics. Maier (1988) provides a comprehensive account of these aspects, highlighting the molecule's significance in understanding strained hydrocarbons (Maier, 1988).

Reactions and Stability

The chemistry of tetra-tert-butyltetrahedrane is influenced by its ability to form radical cations, as studied by Maier et al. (1995). They found that its reaction with oxygen generates surprisingly stable compounds, despite its high steric hindrance (Maier et al., 1995). Additionally, the compound's basicity and its reactions in forming protonated cyclobutadiene were analyzed by Notario et al. (2001), demonstrating its role as one of the strongest bases reported (Notario et al., 2001).

Computational and Theoretical Studies

Tetra-tert-butyltetrahedrane has been a subject of computational and theoretical studies to understand its electronic structures and stability. For instance, Monteiro et al. (2014) explored the stability of substituted tetrahedranes, including tetra-tert-butyltetrahedrane, highlighting the significant role of sigma aromaticity in its stability (Monteiro et al., 2014).

Photochemical and Thermoreactions

The photochemical and thermochemical reaction processes between tetra-tert-butyltetrahedrane and cyclobutadiene have been a focus of research, providing insights into the dynamic behavior of these molecules under different conditions. Sumita et al. (2011) conducted a study on these reactions, offering a detailed understanding of the molecular transformations involved (Sumita et al., 2011).

Propriétés

Numéro CAS |

66809-06-1 |

|---|---|

Nom du produit |

Tetra-tert-butyltetrahedrane |

Formule moléculaire |

C20H36 |

Poids moléculaire |

276.5 g/mol |

Nom IUPAC |

1,2,3,4-tetratert-butyltricyclo[1.1.0.02,4]butane |

InChI |

InChI=1S/C20H36/c1-13(2,3)17-18(14(4,5)6)19(17,15(7,8)9)20(17,18)16(10,11)12/h1-12H3 |

Clé InChI |

XMHGFBLEMNQVKR-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C |

SMILES canonique |

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C |

Autres numéros CAS |

66809-06-1 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibenz[b,f]oxepin](/img/structure/B1201610.png)

![7-methyl-7,8-dihydro-6H-dichromeno[3,2-c:2',3'-d]pyridine](/img/structure/B1201624.png)

![1-(4-Fluorophenyl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1201626.png)